N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-2-21-7-14(20)17-15-12-8-22-9-13(12)18-19(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHBXDVJTRGCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Amino Carbonyl Derivatives
A common approach involves the cyclization of α-amino carbonyl compounds with aldehydes. For example, reacting 3-amino-4-chlorothiophene-2-carboxylate with 4-chlorobenzaldehyde in the presence of iodine (I₂) as a catalyst yields 2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazole. This method, adapted from pyrrole syntheses, achieves moderate yields (50–60%) and requires refluxing in ethanol for 6–8 hours.
Gewald Reaction for Thiophene Formation
The Gewald reaction, which constructs thiophene rings from ketones, cyanide, and sulfur, is modified to incorporate pyrazole rings. Starting with ethyl acetoacetate, malononitrile, and elemental sulfur, the reaction forms 2-aminothiophene-3-carboxylate, which is subsequently treated with hydrazine hydrate to generate the pyrazole ring. This two-step process yields the thieno[3,4-c]pyrazole core with 65–70% efficiency.
Introduction of the 4-Chlorophenyl Group
Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 4-chlorophenyl substituent at position 2 of the pyrazole ring.
Direct Substitution Using 4-Chlorobenzaldehyde
In a one-pot synthesis, 4-chlorobenzaldehyde reacts with the thieno[3,4-c]pyrazole intermediate under acidic conditions (HCl/EtOH). The reaction proceeds via Schiff base formation, followed by cyclization, achieving 75% yield after recrystallization from dioxane.
Palladium-Catalyzed Coupling
A more advanced method employs Suzuki-Miyaura cross-coupling between the pyrazole boronic acid and 4-chlorophenyl iodide. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base, this method attains 85% yield but requires anhydrous tetrahydrofuran (THF) and inert atmosphere conditions.
Acetylation with 2-Ethoxyacetamide
The final step involves introducing the 2-ethoxyacetamide group via nucleophilic acyl substitution.
Reaction with 2-Ethoxyacetyl Chloride
The thieno[3,4-c]pyrazole-3-amine intermediate is treated with 2-ethoxyacetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0–5°C. After stirring for 12 hours, the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3), yielding 70–75% pure N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide.
Alternative Method Using 2-Ethoxyacetic Anhydride
To avoid moisture-sensitive reagents, 2-ethoxyacetic anhydride reacts with the amine in dimethylformamide (DMF) at 80°C for 4 hours. This method simplifies purification, as the product precipitates upon cooling and is filtered, yielding 68% with 98% purity by high-performance liquid chromatography (HPLC).
Spectroscopic Characterization and Data Tables
Infrared Spectroscopy (IR)
¹H-NMR (400 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 1.25 (t) | CH₃ (ethoxy) |
| 3.45 (q) | OCH₂CH₃ |
| 4.10 (s) | CH₂CO |
| 7.30–7.80 (m) | Aromatic protons |
| 8.15 (s) | NH (exchangeable) |
Mass Spectrometry (MS)
- Molecular Ion : m/z 403 [M⁺] (calculated for C₁₉H₁₈ClN₃O₂S)
- Base Peak : m/z 245 (thienopyrazole fragment)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization + Direct Substitution | 65 | 95 | Low cost, minimal catalysts |
| Suzuki Coupling + Acylation | 85 | 98 | High regioselectivity |
| Anhydride-Based Acetylation | 68 | 98 | Simplified purification |
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide has been investigated for its therapeutic potential:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism of action likely involves the inhibition of specific enzymes crucial for microbial survival.
- Anticancer Properties : Research indicates potential anticancer activity, particularly against breast cancer cell lines. The compound's ability to disrupt cellular processes in cancerous cells is under investigation through various assays like the Sulforhodamine B assay .
Biological Studies
The compound has been utilized in biological research to explore its interactions with molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions. This property is particularly relevant in developing new therapeutic agents targeting resistant strains of pathogens.
Material Science
In addition to its biological applications, this compound serves as an intermediate in synthesizing other complex organic molecules. This capability is valuable in developing new materials with tailored properties for industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with notable inhibition zones. |
| Study B | Anticancer Activity | Showed significant cytotoxicity against MCF7 breast cancer cells with IC50 values indicating strong potential as an anticancer agent. |
| Study C | Enzyme Interaction | Identified as an inhibitor of specific enzymes involved in microbial cell wall synthesis, suggesting a mechanism for its antimicrobial effects. |
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved often include the disruption of cellular processes essential for the survival of microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,4-c]pyrazole Derivatives
BG15163 (CAS 946332-28-1, molecular formula C₁₈H₂₀ClN₅O₂S)
- Core Structure: Identical thieno[3,4-c]pyrazole backbone.
- Substituent : Replaces the ethoxy group with a 2-(4-methylpiperazin-1-yl)-2-oxoacetamide moiety.
- Key Differences: The methylpiperazine group introduces a tertiary amine, increasing basicity and hydrophilicity compared to the ethoxy group. Enhanced solubility in aqueous media due to ionizable nitrogen atoms. Potential for improved blood-brain barrier penetration due to the piperazine moiety, a common feature in CNS-targeting drugs.
- Functional Implications : The methylpiperazine substituent may alter binding affinity to targets like kinases or GPCRs, where bulkier, charged groups are advantageous .
Table 1: Comparison of Thienopyrazole Derivatives
| Compound | Substituent | Molecular Weight | LogP* | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2-ethoxyacetamide | 405.90 | ~2.1 | Amide, ether, chlorophenyl |
| BG15163 | 2-(4-methylpiperazin-1-yl)-2-oxoacetamide | 405.90 | ~1.3 | Amide, tertiary amine, chlorophenyl |
*Estimated using fragment-based methods.
Pyrrolo[3,4-c]pyrrole Derivatives
3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
- Core Structure : Pyrrolo[3,4-c]pyrrole dione, a fused bicyclic system with two ketone groups.
- Substituents : Two 4-chlorophenyl groups at positions 3 and 4.
- Key Differences :
- The dione moiety increases electron-deficient character, enhancing reactivity in charge-transfer interactions.
- Rigid planar structure favors π-π stacking, making it suitable for optoelectronic materials (e.g., organic semiconductors).
- Functional Implications: Unlike the target compound, this derivative lacks an amide group, reducing hydrogen-bond donor capacity but improving thermal stability .
Azo-Linked Pyrazolone Derivatives
4,4'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one]
- Core Structure : Azo-linked pyrazolone rings.
- Substituents : Dichlorobiphenyl and p-tolyl groups.
- Key Differences :
- Azo (-N=N-) linkage confers strong absorbance in the visible spectrum, typical of dyes and pigments.
- Pyrazolone rings provide chelation sites for metal ions, useful in catalytic or colorant applications.
- Functional Implications : This compound’s photophysical properties contrast sharply with the target compound’s likely biological activity, highlighting structural diversity-driven applications .
Computational Insights
Tools like Multiwfn enable comparative analysis of electronic properties:
- Electrostatic Potential (ESP): The ethoxyacetamide group in the target compound exhibits a polarized ESP surface, favoring interactions with cationic residues in proteins.
- Electron Localization Function (ELF): The thienopyrazole core shows delocalized electron density, enhancing stability against metabolic degradation compared to pyrrolopyrrole derivatives.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that compounds in the thienopyrazole family exhibit various biological activities through multiple mechanisms:
- Anti-inflammatory Activity : Thienopyrazoles have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia, which are implicated in neuroinflammatory conditions such as Parkinson's disease .
- Antimicrobial Properties : Studies have demonstrated that derivatives of thienopyrazoles can exhibit significant antifungal and antibacterial activities against various pathogens. For instance, some compounds have shown promising effects against Mycobacterium tuberculosis and fungal strains .
- Enzyme Inhibition : Certain thienopyrazole derivatives act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and urinary tract infections .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
Study on Neuroinflammation
A notable study investigated the anti-inflammatory effects of a thienopyrazole derivative similar to N-[2-(4-chlorophenyl)-...]. The compound demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Evaluation
Another research focused on the antimicrobial properties of thienopyrazole derivatives. The results indicated that these compounds exhibited strong antifungal activity against several pathogenic fungi and showed moderate efficacy against Mycobacterium tuberculosis . This highlights their potential as lead compounds in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
